molecular formula C9H10F2N2 B2876075 4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine CAS No. 2320380-62-7

4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine

Cat. No.: B2876075
CAS No.: 2320380-62-7
M. Wt: 184.19
InChI Key: QAZXKZDAWHKTEV-UHFFFAOYSA-N
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Description

4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine is a chemical compound that features a pyridine ring substituted with a 3,3-difluoroazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine typically involves the reaction of 3,3-difluoroazetidine with a pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by nucleophilic substitution with a pyridine halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride as a base and dimethylformamide as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The difluoroazetidine moiety can form hydrogen bonds or electrostatic interactions with active sites, while the pyridine ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,3-Difluoroazetidin-1-yl)methyl)aniline
  • 4-((3,3-Difluoroazetidin-1-yl)methyl)benzene

Uniqueness

4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine is unique due to the presence of both a difluoroazetidine moiety and a pyridine ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(3,3-difluoroazetidin-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2/c10-9(11)6-13(7-9)5-8-1-3-12-4-2-8/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZXKZDAWHKTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=NC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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